molecular formula C10H12N2O3S B13311488 7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1,3-trione

7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1,3-trione

Cat. No.: B13311488
M. Wt: 240.28 g/mol
InChI Key: WBJSXXSANZKFNR-UHFFFAOYSA-N
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Description

7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1,3-trione is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique benzothiazepine ring structure, which contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1,3-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable amine and a thioamide, the reaction proceeds through intermediate stages involving condensation and cyclization reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1,3-trione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzothiazepine derivatives, which can exhibit different biological activities .

Scientific Research Applications

7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1,3-trione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1,3-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways .

Comparison with Similar Compounds

    7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1,3-trione: Unique due to its specific ring structure and functional groups.

    Indole Derivatives: Share some structural similarities but differ in biological activities and applications.

    Imidazole Containing Compounds: Exhibit different chemical reactivity and biological properties.

Uniqueness: The uniqueness of this compound lies in its specific benzothiazepine ring, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

7-amino-4-methyl-1,1-dioxo-5H-1λ6,4-benzothiazepin-3-one

InChI

InChI=1S/C10H12N2O3S/c1-12-5-7-4-8(11)2-3-9(7)16(14,15)6-10(12)13/h2-4H,5-6,11H2,1H3

InChI Key

WBJSXXSANZKFNR-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C=CC(=C2)N)S(=O)(=O)CC1=O

Origin of Product

United States

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